molecular formula C23H30N6O3 B2868110 1,7-dimethyl-9-(3-methylphenyl)-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 848729-50-0

1,7-dimethyl-9-(3-methylphenyl)-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No.: B2868110
CAS No.: 848729-50-0
M. Wt: 438.532
InChI Key: DIZKIDJZGOCQKS-UHFFFAOYSA-N
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Description

The compound 1,7-dimethyl-9-(3-methylphenyl)-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione (RN: 848206-61-1) is a purino-pyrimidine dione derivative characterized by a fused bicyclic core with a 3-methylphenyl substituent at position 9 and a morpholinylethyl group at position 3 . The validation of its crystalline structure would typically employ programs like SHELX for X-ray diffraction analysis and structure refinement, ensuring atomic-level accuracy .

Properties

IUPAC Name

1,7-dimethyl-9-(3-methylphenyl)-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O3/c1-16-5-4-6-18(13-16)28-14-17(2)15-29-19-20(24-22(28)29)25(3)23(31)27(21(19)30)8-7-26-9-11-32-12-10-26/h4-6,13,17H,7-12,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZKIDJZGOCQKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCN4CCOCC4)C5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,7-Dimethyl-9-(3-methylphenyl)-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound with significant potential in pharmacological applications. This article delves into its biological activity, including its synthesis, mechanism of action, and potential therapeutic uses.

  • Molecular Formula : C23H28N6O3
  • Molecular Weight : 436.5 g/mol
  • Purity : Typically around 95% .

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antitumor agent and its effects on different cellular pathways.

Antitumor Activity

Research has indicated that compounds similar to 1,7-dimethyl-9-(3-methylphenyl)-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione exhibit notable antitumor properties. A related compound, IMB-1406, was studied for its ability to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest at the S phase. The findings are summarized in the table below:

Cell Line Inhibition Rate (%) IC50 (μM)
A549100.078.99
HepG299.986.92
DU14599.937.89
MCF7100.398.26

This data indicates that the compound's structural analogs can effectively inhibit tumor growth across multiple cancer cell lines .

The mechanism by which this class of compounds exerts its biological effects is primarily through the modulation of key signaling pathways involved in cell proliferation and survival:

  • Apoptosis Induction : The compound triggers apoptosis in cancer cells by altering the balance of pro-apoptotic and anti-apoptotic proteins.
  • Cell Cycle Arrest : It effectively halts the cell cycle progression at the S phase, preventing further replication of cancer cells.
  • Mitochondrial Dysfunction : The activation of caspase pathways leads to mitochondrial dysfunction, a crucial step in the apoptotic process .

Case Studies

Several case studies have explored the utility of compounds similar to 1,7-dimethyl-9-(3-methylphenyl)-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione in treating various types of cancers:

  • Liver Cancer (HepG2) : In vitro studies demonstrated significant cytotoxicity against HepG2 cells with an IC50 value significantly lower than that of established chemotherapeutics like Sunitinib.
  • Breast Cancer (MCF7) : The compound showed a high inhibition rate in MCF7 cells, indicating its potential as a therapeutic agent for breast cancer treatment.

Comparison with Similar Compounds

Research Findings and Implications

  • Morpholinyl Group : The morpholinylethyl side chain in the target compound may enhance solubility compared to simpler alkyl chains, as morpholine’s oxygen atom facilitates water interaction. This feature is shared with its methoxyphenyl analog .
  • Drug Development Potential: Platforms for 3D cell culture and compound perfusion (e.g., PEGDA-based systems) could evaluate its efficacy in disease models, leveraging its tunable solubility and permeability .

Preparation Methods

Alkylation and Substituent Incorporation

Alkylation reactions are critical for introducing the 1,7-dimethyl and 3-(2-morpholin-4-ylethyl) groups. Sodium hydride or potassium tert-butoxide in anhydrous tetrahydrofuran (THF) facilitates the methylation of nitrogen atoms using methyl iodide or dimethyl sulfate. For instance, direct methylation of a pyrazolo[1,5-a]pyrimidine derivative with methyl iodide in the presence of KO$$^t$$Bu achieved 47% yield in analogous systems.

The 3-(2-morpholin-4-ylethyl) side chain is introduced via nucleophilic substitution or reductive amination. A two-step protocol involves:

  • Aldehyde Formation : Oxidation of a primary alcohol intermediate (e.g., ethanol derivative) using Dess–Martin periodinane to yield the corresponding aldehyde (46% yield reported).
  • Reductive Amination : Reaction of the aldehyde with morpholine in the presence of sodium triacetoxyborohydride (NaBH(OAc)$$_3$$) to form the secondary amine (84% yield for similar structures).

Aryl Group Coupling

The 9-(3-methylphenyl) moiety is incorporated via Suzuki–Miyaura cross-coupling or nucleophilic aromatic substitution. For Suzuki coupling, a palladium catalyst (e.g., Pd(PPh$$3$$)$$4$$) mediates the reaction between a boronic ester and a halogenated purino-pyrimidine intermediate. Optimal conditions include aqueous sodium carbonate, dioxane as solvent, and heating at 80–100°C.

Industrial-Scale Optimization

Large-scale production employs continuous flow reactors to enhance yield and reproducibility. Key parameters include:

Parameter Optimal Condition Impact on Yield
Temperature 60–80°C Maximizes cyclization
Catalyst Loading 5 mol% Pd(OAc)$$_2$$ Reduces cost
Solvent Ethanol/water (9:1) Improves solubility
Reaction Time 8–12 hours Completes coupling

Data adapted from pyrazolo[1,5-a]pyrimidine synthesis protocols.

Purification and Characterization

Crude products are purified via flash chromatography (silica gel, 0–10% methanol in dichloromethane) or recrystallization from ethanol/water mixtures. Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry:

  • ¹H NMR : Singlets for methyl groups (δ 2.23–2.30 ppm), morpholine protons (δ 3.28–3.36 ppm), and aromatic protons (δ 6.81–7.07 ppm).
  • ¹³C NMR : Distinct signals for carbonyl carbons (δ 160–165 ppm) and quaternary carbons (δ 145–150 ppm).

Challenges and Mitigation Strategies

  • Hydrolysis of Intermediates : Moisture-sensitive intermediates (e.g., aldehyde derivatives) require anhydrous conditions and inert atmospheres.
  • Regioselectivity : Competing alkylation at alternate nitrogen atoms is minimized using bulky bases (e.g., LDA).
  • Catalyst Deactivation : Palladium catalysts are stabilized with phosphine ligands (e.g., P(o-tol)$$_3$$).

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